![molecular formula C20H16N4O4S B3011922 N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea CAS No. 1116063-26-3](/img/structure/B3011922.png)

N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea involves the reaction of acylazides with a suitable precursor containing the benzimidazole and phenyl groups. Although the specific compound is not detailed in the provided papers, a similar process is described in the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas. In this case, the reaction involves the use of 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole as the precursor. The structures of the synthesized compounds were confirmed using techniques such as IR, ^1H NMR, and elementary analysis . This suggests that a similar approach could be used for the synthesis of the compound , with the appropriate precursors and substituents.

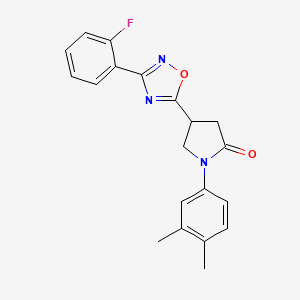

Molecular Structure Analysis

The molecular structure of benzimidazole-urea derivatives is critical for their biological activity, particularly as inhibitors of kinase receptors. The structure-activity relationship (SAR) studies have shown that the N1 nitrogen atoms in both the benzimidazole and urea moieties play a crucial role in the activity of these compounds. X-ray crystallography has been used to elucidate the interaction of benzimidazole-urea compounds with the VEGFR-2 enzyme, revealing the importance of the N1 nitrogen and the urea moiety in binding to the enzyme. The phenyl ring, referred to as segment A, is also significant as it occupies the back pocket of the enzyme, with a 3-hydrophobic substituent being favored for TIE-2 activity . This information can be extrapolated to the compound of interest, suggesting that its molecular structure is likely to be critical for its biological activity.

Chemical Reactions Analysis

The chemical reactions involving N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea are not explicitly detailed in the provided papers. However, the biological activity of similar compounds, such as the benzimidazole-urea derivatives, indicates that these compounds can interact with kinase receptors like VEGFR-2 and TIE-2, which are involved in angiogenesis . The specific interactions and reactions with these receptors would depend on the precise structure of the compound, including the substituents on the benzimidazole and phenyl rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of benzimidazole and phenyl groups can affect properties such as solubility, melting point, and stability. The papers provided do not offer specific data on the physical and chemical properties of N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea. However, the preliminary biological activity tests on related compounds have shown that some have good activity as plant growth regulators . This suggests that the compound may also possess similar properties that could be explored for potential applications in agriculture or medicine.

Wissenschaftliche Forschungsanwendungen

Synthesis of New Heterocyclic Systems

The compound has been involved in the synthesis of new heterocyclic systems like pyrimido[4′,5′:4,5]pyrimido[1,2-a]benzimidazole derivatives. These compounds are obtained through cyclization reactions involving ethoxycarbonyl and phenylpyrimido structures (Dorokhov et al., 1991).

Development of Novel Biological Activities

The compound forms a part of the structure in the synthesis of derivatives with potential biological activities. For instance, it has been used in creating compounds with plant growth regulatory properties (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Role in Angiogenesis Inhibition

Some derivatives of the compound have shown properties as inhibitors of tyrosine kinase receptors involved in angiogenesis, such as VEGFR-2 and TIE-2, making them significant in cancer research (Hasegawa et al., 2007).

Exploration of Antibacterial and Anticancer Properties

Derivatives of this compound have been synthesized and evaluated for their antibacterial and anticancer activities. The synthesis process often involves complex reactions leading to the formation of compounds with significant biological activities (Rida et al., 1988), (Esteves-Souza et al., 2006).

Synthesis of Neuroprotective Compounds

The compound has been used in the synthesis of derivatives with neuroprotective properties, potentially useful in the treatment of neurological conditions like Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-26-12-3-4-14-13(7-12)18-19(24-14)20(22-9-21-18)29-8-17(25)23-11-2-5-15-16(6-11)28-10-27-15/h2-7,9,24H,8,10H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJJTKKOUOCOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3011844.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3011849.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)

![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)